molecular formula C21H18N4O2 B2501340 Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate CAS No. 125453-15-8

Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate

Cat. No.: B2501340
CAS No.: 125453-15-8
M. Wt: 358.401
InChI Key: SRRJXYLOTHWDBC-UHFFFAOYSA-N
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Description

Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole is a versatile and widely used chemical scaffold in organic synthesis due to its stability and ability to activate molecules for various transformations. This compound is known for its applications in synthetic chemistry, particularly in the construction of complex molecular architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate typically involves the reaction of benzyl carbamate with 1H-1,2,3-benzotriazole-1-yl(phenyl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzotriazole moiety can be displaced by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine and sodium hydride, as well as nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield benzyl N-aminocarbamates, while reactions with alcohols can produce benzyl N-alkoxycarbamates .

Mechanism of Action

The mechanism of action of Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate involves its ability to activate molecules for various transformations. The benzotriazole moiety acts as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound can stabilize reactive intermediates, enhancing the efficiency of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the benzyl carbamate and benzotriazole moieties. This unique combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

benzyl N-[benzotriazol-1-yl(phenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(27-15-16-9-3-1-4-10-16)22-20(17-11-5-2-6-12-17)25-19-14-8-7-13-18(19)23-24-25/h1-14,20H,15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRJXYLOTHWDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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